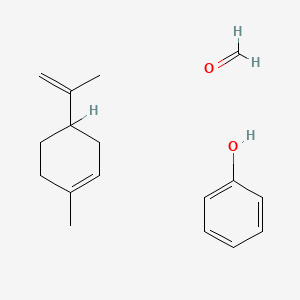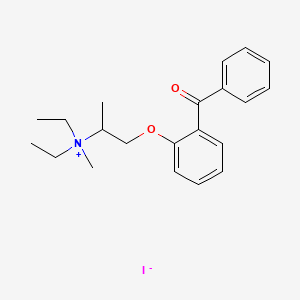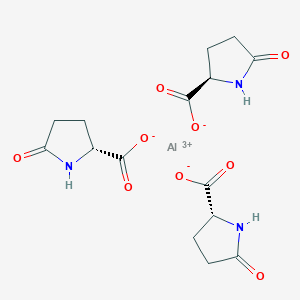
Tris(5-oxo-L-prolinato-N1,O2)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(5-oxo-L-prolinato-N1,O2)aluminium, also known as aluminum pyrrolidone carboxylic acid, is a coordination compound with the molecular formula C15H15AlN3O9. This compound is characterized by the presence of three 5-oxo-L-prolinato ligands coordinated to an aluminum center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)aluminium typically involves the reaction of aluminum salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, automated reaction systems, and efficient purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ligands in the compound can be substituted with other ligands, resulting in the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are facilitated by the use of suitable solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while substitution reactions can produce a variety of new coordination compounds .
Scientific Research Applications
Tris(5-oxo-L-prolinato-N1,O2)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain diseases.
Mechanism of Action
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)aluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, proteins, and other biomolecules, modulating their activity and stability. This interaction can lead to various biological effects, such as inhibition of microbial growth or enhancement of antioxidant defenses .
Comparison with Similar Compounds
Bis(5-oxo-L-prolinato-N1,O2)copper: Another coordination compound with similar ligands but different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: A similar compound with iron as the central metal ion.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)aluminium is unique due to its specific coordination environment and the properties imparted by the aluminum center. This uniqueness makes it particularly suitable for certain applications, such as catalysis and material science, where other similar compounds may not perform as effectively .
Properties
CAS No. |
59792-81-3 |
|---|---|
Molecular Formula |
C15H18AlN3O9 |
Molecular Weight |
411.30 g/mol |
IUPAC Name |
aluminum;(2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Al/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m111./s1 |
InChI Key |
OYGSFRHDRNJHBP-DHNLYWTJSA-K |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].[Al+3] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




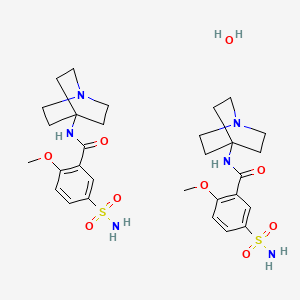
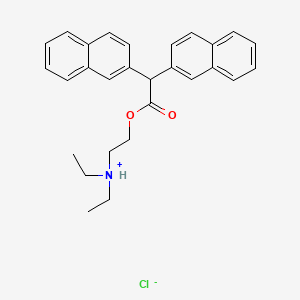
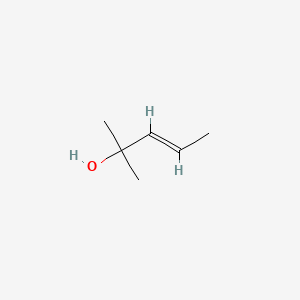
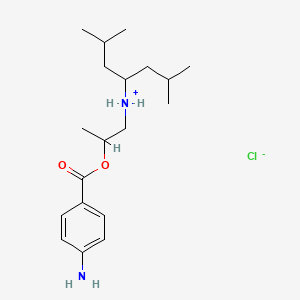
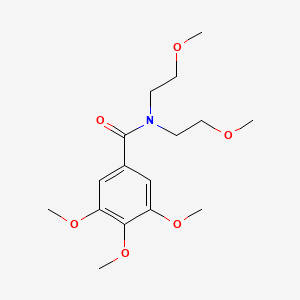
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
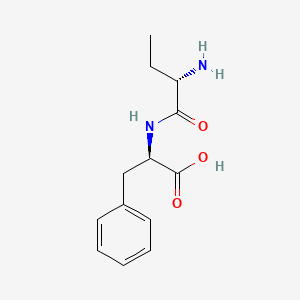
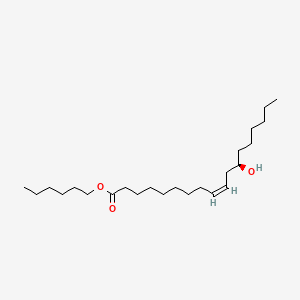
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)

